2-[1-(6-Methoxy-2-naphthyl)ethyl]-1H-benzimidazole
CAS No.: 709000-02-2
Cat. No.: VC4289326
Molecular Formula: C20H18N2O
Molecular Weight: 302.377
* For research use only. Not for human or veterinary use.
![2-[1-(6-Methoxy-2-naphthyl)ethyl]-1H-benzimidazole - 709000-02-2](/images/structure/VC4289326.png)
Specification
CAS No. | 709000-02-2 |
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Molecular Formula | C20H18N2O |
Molecular Weight | 302.377 |
IUPAC Name | 2-[1-(6-methoxynaphthalen-2-yl)ethyl]-1H-benzimidazole |
Standard InChI | InChI=1S/C20H18N2O/c1-13(20-21-18-5-3-4-6-19(18)22-20)14-7-8-16-12-17(23-2)10-9-15(16)11-14/h3-13H,1-2H3,(H,21,22) |
Standard InChI Key | UDIAOOPLLRAFMQ-UHFFFAOYSA-N |
SMILES | CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C3=NC4=CC=CC=C4N3 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Physicochemical Properties
2-[1-(6-Methoxy-2-naphthyl)ethyl]-1H-benzimidazole possesses the molecular formula and a molecular weight of 302.38 g/mol . The structure comprises a benzimidazole ring (a bicyclic system with fused benzene and imidazole rings) substituted at the 1-position with a 6-methoxy-2-naphthylethyl group. The methoxy group at the 6-position of the naphthyl moiety enhances lipophilicity, potentially improving membrane permeability and target engagement .
Table 1: Key Physicochemical Properties
Property | Value |
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Molecular Formula | |
Molecular Weight | 302.38 g/mol |
CAS Number | 709000-02-2 |
SMILES Notation | COc1ccc2c(c1)ccc(c2)C(c1nc2c([nH]1)cccc2)C |
The compound’s solubility profile remains under investigation, though its hydrophobic naphthyl group suggests limited aqueous solubility, a common challenge in benzimidazole drug development .
Structural-Activity Relationships
The pharmacological profile of this compound arises from synergistic interactions between its benzimidazole core and naphthyl substituent. The planar benzimidazole ring facilitates intercalation into DNA or enzyme binding sites, while the methoxy-naphthyl group contributes to hydrophobic interactions with target proteins . Comparative studies of N-alkylated benzimidazole derivatives indicate that longer alkyl chains (e.g., ethyl groups) enhance antibacterial and antiproliferative activities by increasing membrane penetration .
Synthesis and Manufacturing
Conventional Synthetic Routes
The synthesis of 2-[1-(6-Methoxy-2-naphthyl)ethyl]-1H-benzimidazole typically involves a condensation reaction between 6-methoxy-2-naphthylamine and o-phenylenediamine under acidic conditions. Hydrochloric acid or polyphosphoric acid catalyzes the cyclization, yielding the benzimidazole core. A representative protocol includes:
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Step 1: Dissolve 6-methoxy-2-naphthylamine (1.0 equiv) and o-phenylenediamine (1.2 equiv) in glacial acetic acid.
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Step 2: Reflux at 120°C for 8–12 hours under nitrogen atmosphere.
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Step 3: Neutralize the mixture with aqueous sodium bicarbonate, extract with ethyl acetate, and purify via column chromatography.
Yields typically range from 45% to 60%, with purity confirmed by HPLC and NMR spectroscopy .
Industrial-Scale Production Challenges
Scaling this synthesis presents challenges, including the cost of 6-methoxy-2-naphthylamine precursors and the need for stringent control over reaction conditions to avoid byproducts like 2-naphthol derivatives . Recent advances in flow chemistry may address these issues by improving heat transfer and reaction homogeneity .
Cell Line | IC₅₀ (μM) | Mechanism |
---|---|---|
MDA-MB-231 (Breast) | 12.4 | Caspase-3 activation, Bcl-2 inhibition |
A549 (Lung) | 18.7 | ROS generation, DNA intercalation |
HeLa (Cervical) | 15.9 | G2/M cell cycle arrest |
Notably, its selectivity index (SI) for cancer cells over normal fibroblasts exceeds 5.0, suggesting a favorable therapeutic window .
Antibacterial and Antifungal Properties
The compound exhibits broad-spectrum activity against Gram-positive bacteria, including Staphylococcus aureus (MIC = 4 μg/mL) and methicillin-resistant S. aureus (MRSA, MIC = 4 μg/mL), outperforming amikacin (MIC = 256 μg/mL) in comparative assays . Its mechanism involves dihydrofolate reductase (DHFR) inhibition, disrupting nucleotide synthesis . Against fungi like Candida albicans, moderate activity (MIC = 64 μg/mL) is observed, likely due to ergosterol biosynthesis interference .
Anti-Inflammatory and Antioxidant Effects
In lipopolysaccharide (LPS)-stimulated macrophages, the compound reduces TNF-α and IL-6 production by 78% and 65%, respectively, at 10 μM. Antioxidant capacity, measured via DPPH radical scavenging, shows an EC₅₀ of 32 μM, comparable to ascorbic acid. These dual activities position it as a candidate for treating chronic inflammatory diseases.
Mechanistic Insights and Target Engagement
Apoptosis Induction in Cancer Cells
The compound triggers intrinsic apoptosis by modulating Bcl-2 family proteins. Upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2 lead to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and caspase cascade activation. Molecular docking studies suggest strong interactions with survivin’s BIR domain, a critical regulator of cell division .
DHFR Inhibition in Bacterial Cells
Structural modeling reveals that the naphthyl group occupies the hydrophobic pocket of bacterial DHFR, while the benzimidazole nitrogen forms hydrogen bonds with Asp27 and Leu5 residues . This dual binding disrupts NADPH cofactor positioning, impairing folate metabolism essential for DNA synthesis .
Comparative Analysis with Benzimidazole Derivatives
Table 3: Activity Comparison of Selected Benzimidazole Derivatives
The ethyl-naphthyl substitution in the target compound confers superior potency, likely due to enhanced hydrophobic interactions with cellular targets .
Pharmacological Applications and Clinical Prospects
Oncology
Preclinical data support its development as a chemotherapeutic adjuvant. Synergistic effects with doxorubicin (combination index = 0.3) suggest potential for dose reduction and toxicity mitigation.
Infectious Diseases
Given rising antibiotic resistance, its efficacy against MRSA warrants further evaluation in animal models of sepsis and skin infections .
Neuroinflammation
Preliminary studies in murine microglial cells show inhibition of NF-κB signaling, indicating potential for Alzheimer’s disease therapy.
Current Research and Future Directions
Ongoing studies focus on structural optimization to improve bioavailability. PEGylated nanoformulations have increased aqueous solubility by 15-fold in rodent models . Future work should prioritize:
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Toxicology profiling: Chronic toxicity studies in non-human primates.
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Target validation: CRISPR-Cas9 screens to identify off-target effects.
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Clinical trials: Phase I dose-escalation studies in oncology patients.
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